molecular formula C24H23N5O4S2 B2815170 N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1251699-31-6

N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide

Cat. No.: B2815170
CAS No.: 1251699-31-6
M. Wt: 509.6
InChI Key: HHKDECWUXBCAJV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 3-methylisoxazole core substituted at position 5 with an acetamide group. The phenyl ring at position 4 of the isoxazole is further substituted with a methoxy group at the para position and a sulfonamide moiety linked to a 2,4-dimethylphenylamine (Figure 1).

Properties

CAS No.

1251699-31-6

Molecular Formula

C24H23N5O4S2

Molecular Weight

509.6

IUPAC Name

N-(4-acetamidophenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31)

InChI Key

HHKDECWUXBCAJV-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide, also known by its CAS number 433317-46-5, is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C23H24N2O4S
  • Molar Mass : 424.51 g/mol

The compound is believed to exert its biological effects through multiple mechanisms, including:

  • Inhibition of specific protein targets involved in cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Modulation of inflammatory pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. Notably:

  • In vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 0.3 μM against acute lymphoblastic leukemia (ALL) cell lines, indicating potent anticancer activity compared to other compounds in the same class .
  • Mechanistic Insights : The compound appears to inhibit cell growth by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored:

  • In vitro Antibacterial Studies : It has shown effectiveness against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, revealing that it possesses significant antibacterial properties .

Study 1: Anticancer Efficacy

A study conducted on a panel of cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability across multiple types of leukemia and neuroblastoma cells. The study utilized WST cytotoxicity assays to quantify the effects, showing a consistent pattern of reduced colony formation in treated cells compared to controls .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of the compound against common pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that this compound inhibited bacterial growth effectively at concentrations as low as 10 μg/mL .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValueReference
AnticancerALL Cell Lines0.3 μM
AntimicrobialStaphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties. The sulfonamide group is known to enhance the bioactivity of drugs by improving solubility and stability. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. The incorporation of a sulfonamide moiety is particularly relevant as it has been linked to enhanced antibacterial effects. In vitro studies suggest that this compound could be effective against resistant bacterial strains, positioning it as a potential lead for new antibiotics .

Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Research into the mechanisms of action is ongoing to elucidate its efficacy in clinical settings.

Pharmacology

Mechanism of Action : The pharmacological profile of N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide suggests it may act through multiple pathways, including inhibition of specific enzymes involved in disease processes. Understanding these mechanisms is crucial for optimizing its therapeutic use and minimizing side effects.

Case Studies : Several case studies have documented the effects of similar compounds in clinical trials. For instance, compounds with the sulfonamide structure have shown promise in phase II trials for treating chronic pain and inflammation, indicating a strong potential for this compound in similar applications .

Materials Science

Polymer Chemistry : The unique chemical structure allows for the modification of polymeric materials. By incorporating this compound into polymer matrices, researchers can develop materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced composites for aerospace and automotive industries.

Nanotechnology Applications : The compound's properties make it suitable for use in nanotechnology, particularly in drug delivery systems. Its ability to form stable complexes with various nanoparticles can facilitate targeted drug delivery, improving therapeutic outcomes while reducing systemic side effects .

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAntitumor agents, antibioticsImproved efficacy against resistant strains
PharmacologyAnti-inflammatory treatmentsModulation of inflammatory pathways
Materials SciencePolymer modification, composite materialsEnhanced mechanical properties
NanotechnologyDrug delivery systemsTargeted delivery and reduced side effects

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on core heterocycles, substituents, and biological activity:

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Sulfonamide Substituent Acetamide Substituent Biological Activity Solubility Insights
Target Compound Isoxazole 2,4-Dimethylphenyl 4-Methoxy-3-methylphenyl Not reported Likely low (lipophilic groups)
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide () Phenyl 4-Methoxyphenyl Phenyl Not reported Higher (methoxy enhances solubility)
N-(4-{[(2,4-Dimethylphenyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide (,) Phenyl 2,4-Dimethylphenyl 2-Isopropylphenoxy Not reported Moderate (phenoxy group)
2-{[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide () Triazole None 5-Chloro-2-methylphenyl Anti-exudative (10 mg/kg vs. diclofenac) Not reported
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () Phenyl None 4-Methoxyphenyl Antimicrobial (reported) Moderate (amide and methoxy)

Key Findings

Heterocyclic Core Influence :

  • Isoxazole vs. Triazole : The target's isoxazole core may confer greater metabolic stability compared to triazole-based compounds (), which are often associated with anti-exudative activity .
  • Phenyl-Based Analogues : Compounds with phenyl cores () lack heterocyclic diversity but retain sulfonamide functionality, emphasizing the role of substituents in activity .

Methoxy Groups: Para-methoxy substituents (, target compound) improve solubility compared to alkyl or halogenated groups () .

Biological Activity: Anti-exudative activity in triazole derivatives () suggests that the target compound, with its isoxazole core, might require structural optimization for similar efficacy .

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